Calcium pyrophosphate
Description
Calcium pyrophosphate (Ca₂P₂O₇, CPP) is an inorganic compound composed of calcium ions and pyrophosphate (P₂O₇⁴⁻) anions. It exists in multiple crystalline and amorphous forms, including this compound dihydrate (CPPD; monoclinic [mCPPD] and triclinic [tCPPD]) and amorphous this compound (ACPPi) . CPP is biologically significant due to its role in pathological mineralization, particularly in this compound deposition disease (CPPD), a rheumatological condition characterized by crystal deposition in joints, leading to inflammation and cartilage degeneration .
CPP crystals form under conditions of elevated pyrophosphate (PPi) and calcium concentrations, often influenced by pH, enzymatic activity (e.g., alkaline phosphatase), and genetic factors (e.g., ANKH mutations) .
Properties
IUPAC Name |
dicalcium;phosphonato phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ca.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNWLZAGQLJVLR-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ca2P2O7, Ca2O7P2 | |
| Record name | DICALCIUM DIPHOSPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10086-45-0 (Parent), 2466-09-3 (Parent) | |
| Record name | Calcium pyrophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium pyrophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010086450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50872512 | |
| Record name | Calcium pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50872512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, A fine, white, odourless powder, Crystals or powder; Insoluble in water; [Merck Index] White powder; Insoluble in water; [MSDSonline] | |
| Record name | Diphosphoric acid, calcium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | DICALCIUM DIPHOSPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Calcium pyrophosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4175 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Insoluble in water. Soluble in dilute hydrochloric and nitric acids, Sol in dil hydrochloric and nitric acids; practically insol in water, Dilute acid; insoluble in water | |
| Record name | DICALCIUM DIPHOSPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | CALCIUM PYROPHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1435 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
3.09 | |
| Record name | CALCIUM PYROPHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1435 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Polymorphous crystals or powder, White powder | |
CAS No. |
7790-76-3, 10086-45-0 | |
| Record name | Calcium pyrophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium pyrophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010086450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphosphoric acid, calcium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50872512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicalcium pyrophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.292 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM PYROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X69NU20D19 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CALCIUM PYROPHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1435 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
1353 °C | |
| Record name | CALCIUM PYROPHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1435 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Scientific Research Applications
Calcium Pyrophosphate Deposition Disease (CPPD)
This compound deposition disease (CPPD), commonly known as pseudogout, is a prevalent form of arthritis characterized by the accumulation of CPP crystals in the joints. This condition can lead to acute inflammation and chronic joint pain. Recent studies have focused on understanding the mechanisms behind CPP crystal formation and deposition, which is crucial for developing effective treatments.
- Pathogenesis : Research indicates that CPPD is often associated with aging, metabolic disorders, and genetic predispositions. The formation of CPP crystals occurs due to imbalances in calcium and phosphate levels in the body, leading to their deposition in synovial tissues .
- Diagnosis : Advanced diagnostic techniques such as Raman spectroscopy and dual-energy computed tomography (DECT) have improved the detection of CPP crystals, offering better sensitivity compared to traditional methods like polarized light microscopy .
Treatment Modalities
Current treatment strategies for managing CPPD include non-steroidal anti-inflammatory drugs (NSAIDs), corticosteroids, and colchicine. These treatments aim to alleviate symptoms during acute attacks and manage chronic pain associated with the disease .
- Case Studies : A notable case involved a patient who developed acute CPPD following bisphosphonate therapy for osteoporosis. The rapid onset of symptoms post-treatment highlights the need for careful monitoring of patients receiving such therapies .
Biochemical Applications
This compound plays a critical role in various biochemical processes:
Mineralization Processes
This compound is involved in biomineralization, particularly in bone formation. It acts as a precursor for hydroxyapatite, the primary mineral component of bone tissue.
- Research Findings : Studies have shown that poly(aspartic acid) can influence the precipitation of calcium phosphate within confined spaces, enhancing our understanding of how minerals are deposited in biological systems .
Role in Vascular Health
In patients with chronic kidney disease (CKD), this compound has been implicated in vascular calcification. Elevated levels of serum phosphate can lead to increased vascular mineralization, which significantly impacts morbidity and mortality rates among these patients .
- Therapeutic Insights : Reducing phosphate levels has emerged as a potential therapeutic strategy to mitigate vascular calcification risks, highlighting the importance of this compound in metabolic regulation .
Material Science Applications
This compound is not only significant in biological systems but also finds applications in material science:
Bioceramics
This compound ceramics are being explored for their potential use in bone regeneration and repair due to their biocompatibility and bioactivity.
- Material Properties : These ceramics can mimic natural bone properties, making them suitable candidates for orthopedic implants and dental applications .
Drug Delivery Systems
Research into this compound nanoparticles has indicated their potential use as drug delivery vehicles. Their ability to encapsulate therapeutic agents while providing controlled release profiles makes them valuable in targeted therapy applications.
Mechanism of Action
The mechanism by which calcium pyrophosphate exerts its effects involves the formation of crystals in the extracellular matrix, which can shed into the synovial fluid, leading to inflammation and joint pain in conditions like CPPD . The molecular targets include cartilage and synovial fluid, where the crystals interact with cellular and extracellular components to induce an inflammatory response.
Comparison with Similar Compounds
Table 1: Key Properties of Calcium Pyrophosphate and Related Compounds
Key Comparisons:
- Crystallinity: CPPD exhibits polymorphism (mCPPD vs. tCPPD), with distinct ³¹P NMR resonances (~1 ppm separation) . HA and brushite have well-defined crystalline structures critical for bone biomechanics .
- Calcium Release: Both CPP and HA release calcium under acidic conditions (e.g., endosomes), but HA acts as a long-term calcium reservoir, while CPP releases calcium more transiently .
- Formation Conditions: CPPD precipitates at low phosphate/pyrophosphate (Pi/PPi) ratios (<3), whereas HA forms at Pi/PPi > 100 .
Clinical and Diagnostic Relevance
Table 2: Clinical Associations and Imaging Challenges
Diagnostic Notes:
- Ultrasound (US) is superior to radiography for detecting CPPD, with OMERACT-defined elementary findings (e.g., hyperechoic bands in cartilage) achieving high specificity .
- Dual-energy CT cannot reliably distinguish CPPD from HA due to overlapping X-ray attenuation profiles .
Research and Therapeutic Implications
- Pathogenesis: CPPD is linked to aging, osteoarthritis (OA), and metabolic disorders (e.g., hypomagnesemia).
- Drug Development: Targeting enzymes like nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) may modulate PPi levels, offering a disease-modifying approach .
Biological Activity
Calcium pyrophosphate (CPP) is a compound that has garnered significant attention in the medical and biological research communities due to its role in various pathological conditions, particularly in the context of arthritis. This article delves into the biological activity of this compound, focusing on its inflammatory properties, mechanisms of action, and clinical implications.
Overview of this compound
This compound dihydrate (CPPD) is a crystalline compound that forms in joints and soft tissues, leading to a condition known as this compound deposition disease (CPPD). This condition is characterized by the deposition of CPP crystals, which can trigger inflammatory responses similar to gout, resulting in acute and chronic arthritis.
Inflammatory Properties
Recent studies have highlighted the inflammatory potential of different crystalline phases of this compound. There are primarily two crystalline forms: monoclinic and triclinic CPP dihydrates (m-CPPD and t-CPPD). Research indicates that m-CPPD crystals exhibit a more potent inflammatory response compared to t-CPPD crystals.
Key Findings:
- Inflammatory Cytokines : m-CPPD crystals induce higher levels of interleukin-1 beta (IL-1β), IL-6, and IL-8 production compared to t-CPPD crystals. This response is mediated through the NLRP3 inflammasome pathway, which is crucial for the activation of pro-inflammatory cytokines .
- MAPK Pathway Activation : The activation of mitogen-activated protein kinases (MAPKs) such as NF-κB, p38 MAPK, ERK1/2, and JNK is significantly enhanced by m-CPPD crystals. Inhibition of these pathways leads to a marked reduction in cytokine production, suggesting their critical role in CPP-induced inflammation .
Case Studies
Several case studies illustrate the clinical manifestations associated with this compound deposition:
- Acute CPPD Following Bisphosphonate Therapy : A case reported a 59-year-old woman who developed acute polyarticular CPPD disease shortly after receiving zoledronic acid for osteoporosis. Synovial fluid analysis confirmed the presence of CPP crystals, highlighting a potential link between bisphosphonate therapy and CPPD onset .
- Chondrocalcinosis in Young Patients : Another study documented cases of young patients diagnosed with CPPD. The findings emphasized that while traditionally viewed as a condition affecting older adults, CPPD can also manifest in younger populations under certain circumstances .
Clinical Implications
The biological activity of this compound has profound implications for understanding arthritis treatment:
- Pain Management : Patients with CPPD often report pain levels comparable to those with gout. A recent study indicated that patients with CPPD have significant unmet treatment needs, underscoring the necessity for effective pain management strategies tailored to this condition .
- Diagnostic Challenges : The diagnosis of CPPD can be complicated by overlapping symptoms with other forms of arthritis such as osteoarthritis and gout. Accurate diagnosis often requires synovial fluid analysis to identify characteristic rhomboid-shaped crystals .
Research Findings
A comprehensive review of literature reveals several important insights into the biological activity of this compound:
Preparation Methods
Sodium Pyrophosphate and Calcium Nitrate Reaction
The most widely documented method involves reacting sodium pyrophosphate (Na₄P₂O₇) with calcium nitrate (Ca(NO₃)₂) under controlled pH and temperature. As reported by, tetrahydrate Ca₂P₂O₇·4H₂O forms when equimolar solutions are mixed at neutral pH (6.5–7.5) and 25°C. Crystallization occurs within 24 hours, yielding plate-like crystals with triclinic symmetry. Adjusting the pH to 3.6–5.8 and elevating temperatures to 90°C produces dihydrate phases (Ca₂P₂O₇·2H₂O), including both monoclinic and triclinic polymorphs.
Key variables:
Pyrophosphoric Acid and Calcium Chloride
Direct reaction between pyrophosphoric acid (H₄P₂O₇) and calcium chloride (CaCl₂) at pH 4.0–5.5 yields amorphous this compound (a-CPP) within minutes. This method avoids sodium contamination and is scalable for industrial applications. Prolonged aging (≥48 hours) induces crystallization into dihydrate phases, as confirmed by Fourier-transform infrared (FTIR) spectra showing distinct P–O–P bridging vibrations at 725 cm⁻¹.
Thermal Decomposition Routes
Dicalcium Phosphate Calcination
Heating dicalcium phosphate (CaHPO₄) at 240–500°C produces amorphous Ca₂P₂O₇, while temperatures above 750°C yield β-Ca₂P₂O₇ with monoclinic structure. Phase transitions are reversible:
Thermal profiles:
Calcium Phytate Calcination
A novel green synthesis route uses phytic acid (C₆H₁₈O₂₄P₆) as a phosphorus source. Calcium phytate precursors with Ca/P ratios of 1.0–1.67 are calcined at 1100°C to produce β-Ca₂P₂O₇, β-tricalcium phosphate (β-TCP), and hydroxyapatite (HAP). Intermediate phases include spodiosite (Ca₂(PO₄)Cl) and chlorapatite (Ca₅(PO₄)₃Cl), identified via X-ray diffraction (XRD).
Table 1: Phase Composition vs. Ca/P Ratio in Phytate Precursors
| Ca/P Ratio | Primary Phase (1100°C) | Secondary Phases |
|---|---|---|
| 1.0 | β-Ca₂P₂O₇ | α-Ca₂P₂O₇ |
| 1.33 | β-TCP | Spodiosite |
| 1.67 | HAP | Chlorapatite |
Low-Temperature Soft-Chemistry Approaches
Sodium Pyrophosphate-Orthophosphate Mixtures
Amorphous this compound (a-CPP) can be synthesized at 70°C using sodium pyrophosphate (Na₄P₂O₇) and trisodium orthophosphate (Na₃PO₄). Varying the P₂O₇⁴⁻/PO₄³⁻ ratio controls the amorphous-to-crystalline transition:
Table 2: Precursor Compositions for Amorphous Phases
| Sample | Na₄P₂O₇ (mmol) | Na₃PO₄ (mmol) | CaCl₂ (mmol) |
|---|---|---|---|
| NaPYG-000 | 33.30 | 0 | 7.21 |
| NaPYG-060 | 0 | 33.33 | 7.21 |
At P₂O₇⁴⁻/PO₄³⁻ = 1:1, the product remains amorphous even after drying, as orthophosphate inhibits crystallization.
Physiological Condition Synthesis
Biomedically relevant a-CPP forms at pH 7.4 and 37°C using calcium chloride and sodium pyrophosphate. This method produces particles <100 nm, suitable for drug delivery. Thermogravimetric analysis (TGA) shows 8–12% weight loss due to bound water, consistent with a hydration state of Ca₂P₂O₇·2.5H₂O.
Mechanochemical Synthesis
Ball milling calcium carbonate (CaCO₃) and ammonium dihydrogen phosphate (NH₄H₂PO₄) at 300 RPM for 2 hours yields nanocrystalline β-Ca₂P₂O₇. This solvent-free method avoids hydration issues but requires post-milling annealing at 600°C to remove ammonium byproducts.
Hydrothermal Methods
Autoclaving calcium nitrate and phosphoric acid at 150°C for 6 hours produces highly crystalline α-Ca₂P₂O₇. The high-pressure environment stabilizes the α-phase without requiring temperatures >1000°C.
Biological Mimetic Approaches
Simulating synovial fluid conditions (pH 7.4, 37°C, 0.15 M NaCl), researchers precipitated CPP dihydrate crystals identical to those found in arthritic joints. This method highlights the role of inorganic ions (Mg²⁺, K⁺) in inhibiting or promoting crystal growth.
Comparative Analysis of Methods
Table 3: Synthesis Method Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Aqueous Precipitation | High purity, scalable | Sodium contamination |
| Thermal Decomposition | Phase control | High energy input |
| Green Synthesis | Sustainable, uses phytate | Complex intermediates |
| Soft-Chemistry | Low-temperature, amorphous products | Limited crystallinity |
Q & A
Q. What are the standard laboratory methods for synthesizing calcium pyrophosphate, and how do reaction conditions influence crystal phase formation?
this compound (CPP) is synthesized via thermal decomposition of precursors like calcium hydrogen phosphate (CaHPO₄) or direct precipitation. For example, heating CaHPO₄ at 450–550°C produces β-CPP (high-temperature phase), while lower temperatures (300–375°C) yield low-temperature CPP (LT-CPP) with amorphous intermediates . Reaction pH and ionic strength during precipitation also affect crystallinity: acidic conditions favor amorphous phases, while neutral pH promotes crystalline structures . Methodologically, phase purity is confirmed via X-ray diffraction (XRD) and thermogravimetric analysis (TGA).
Q. How does the chemical environment (pH, ionic strength) affect the stability of this compound in aqueous solutions?
CPP solubility decreases in alkaline conditions due to reduced ionization of phosphate groups. Ionic strength impacts colloidal stability: high NaCl concentrations (>0.1 M) induce aggregation via charge screening. Stability assays using dynamic light scattering (DLS) and zeta potential measurements are critical for quantifying these effects .
Q. What analytical techniques are essential for characterizing this compound’s structural and thermal properties?
- XRD : Identifies crystalline phases (e.g., distinguishing LT-CPP from HT-CPP) .
- Fourier-transform infrared spectroscopy (FTIR) : Detects P-O-P bonds in pyrophosphate groups (950–1250 cm⁻¹) .
- TGA : Quantifies dehydration steps and thermal stability .
- Scanning electron microscopy (SEM) : Visualizes particle morphology and aggregation patterns .
Advanced Research Questions
Q. How do in-situ high-temperature XRD techniques elucidate phase transitions of CPP during thermal decomposition?
In-situ XRD reveals dynamic phase evolution: CaHPO₄·2H₂O (brushite) dehydrates to CaHPO₄ (monetite) at 100–200°C, followed by LT-CPP formation at 300–375°C and HT-CPP above 450°C. Amorphous intermediates (21 wt.% at 375°C) are transient and crystallize upon prolonged heating. Rietveld refinement quantifies phase percentages .
Q. What methodological challenges arise when comparing ultrasonography to conventional radiography for CPP deposition disease (CPPD) diagnosis, and how can study designs mitigate these?
Ultrasonography detects CPP crystals in cartilage (hyaline or fibrocartilage) with 85% sensitivity but suffers from operator dependency. Conventional radiography identifies chondrocalcinosis but lacks sensitivity for early-stage deposits. Blinded, multicenter studies with standardized scanning protocols (e.g., OMERACT definitions for "double contour" signs) improve reliability . Meta-analyses show ultrasound specificity (92%) surpasses radiography (78%) .
Q. What discrepancies exist between synovial fluid microscopy and histology for CPPD diagnosis, and how can experimental protocols resolve these?
Synovial fluid analysis under polarized light often misses small or weakly birefringent CPP crystals (≤5 μm), leading to false negatives. Histology with Alizarin Red S staining improves sensitivity but requires invasive biopsies. Protocol optimization includes using compensated polarized microscopy and combining with XRD for crystal validation .
Q. How does the presence of coexisting hydroxyapatite (HA) crystals impact CPPD diagnosis and experimental data interpretation?
HA co-deposition alters CPP crystal growth kinetics and complicates diagnostic imaging. Dual-energy CT differentiates CPP (low attenuation) from HA (high attenuation). In vitro models using simulated synovial fluid (pH 7.4, 37°C) show HA inhibits CPP crystallization, necessitating adjusted kinetic studies .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
